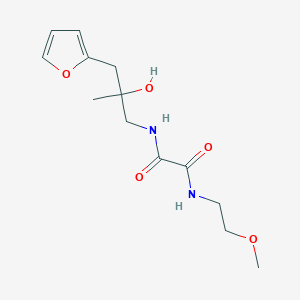
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound featuring a furan ring, a hydroxy group, and an oxalamide moiety
Wissenschaftliche Forschungsanwendungen
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide typically involves multiple steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy group: This step often involves the use of oxidizing agents to introduce the hydroxy group at the desired position.
Formation of the oxalamide moiety: This is typically done by reacting an oxalyl chloride with the appropriate amine under controlled conditions to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives.
Wirkmechanismus
The mechanism of action of N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets. The furan ring and hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular pathways. The oxalamide moiety may also play a role in stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-ethoxyethyl)oxalamide
- N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-propoxyethyl)oxalamide
Uniqueness
N1-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-N2-(2-methoxyethyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
N'-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5/c1-13(18,8-10-4-3-6-20-10)9-15-12(17)11(16)14-5-7-19-2/h3-4,6,18H,5,7-9H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOQJIVEMIDNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NCCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-BROMOPHENYL)-8-[(4-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2717177.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2717178.png)
![2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2717179.png)
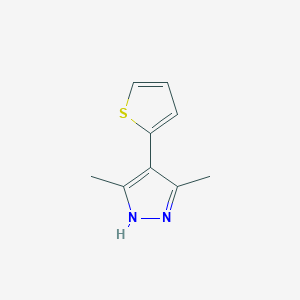
![2-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine](/img/structure/B2717183.png)
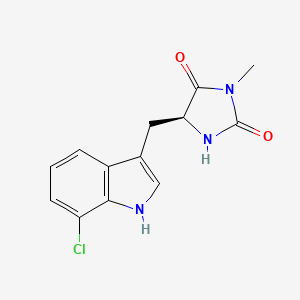
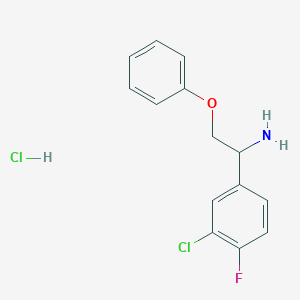
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid](/img/structure/B2717187.png)
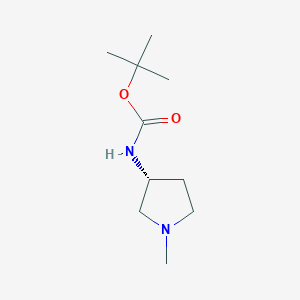
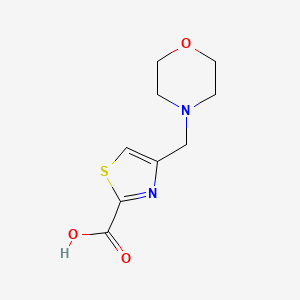
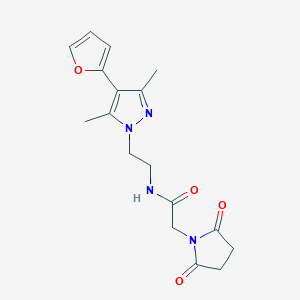
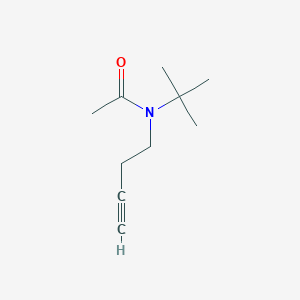
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B2717196.png)
![3-[2-fluoro-4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B2717197.png)
